4-Bromo-2,6-dichlorobenzotrifluoride
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Overview
Description
4-Bromo-2,6-dichlorobenzotrifluoride is an organic compound with the molecular formula C7H2BrCl2F3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Bromo-2,6-dichlorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination and chlorination of 2,6-dichlorobenzotrifluoride using bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane .
Chemical Reactions Analysis
4-Bromo-2,6-dichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Bromo-2,6-dichlorobenzotrifluoride is employed in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
4-Bromo-2,6-dichlorobenzotrifluoride can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: This compound has a similar structure but lacks the bromine and additional chlorine atoms.
4-Bromo-2,6-difluorobenzotrifluoride: This compound has fluorine atoms instead of chlorine, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industry.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOANTAIXHOVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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